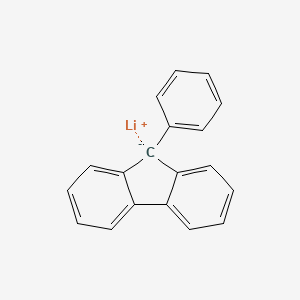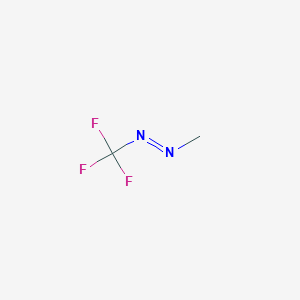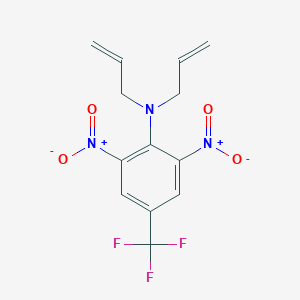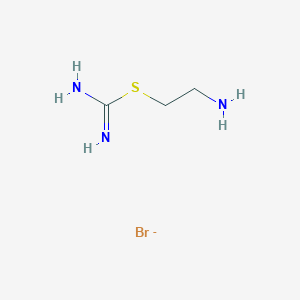![molecular formula C12H19N3O4 B14746496 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-N,N-dimethylaminothymidine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .
Chemical Reactions Analysis
5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical studies.
Biology: Employed in cell cycle and DNA damage research.
Medicine: Investigated for its antitumor properties, particularly in treating lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, making it effective against certain types of cancer cells .
Comparison with Similar Compounds
5’-Deoxy-5’-N,N-dimethylaminothymidine is unique among purine nucleoside analogs due to its specific modifications. Similar compounds include:
- 5’-Deoxy-5’-N-methylaminothymidine
- 5’-Deoxy-5’-N,N-diethylaminothymidine
- 5’-Deoxy-5’-N,N-dimethylaminouridine
These compounds share structural similarities but differ in their specific chemical modifications and biological activities .
Properties
Molecular Formula |
C12H19N3O4 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
NKEKBCKCQPUHLT-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)


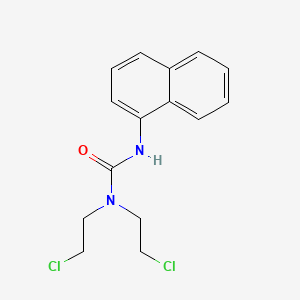

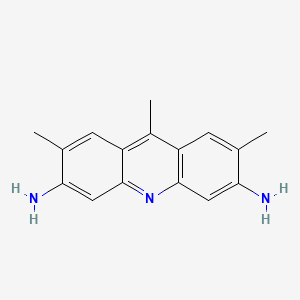
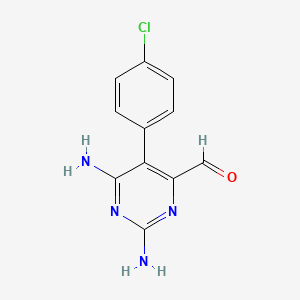

![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
